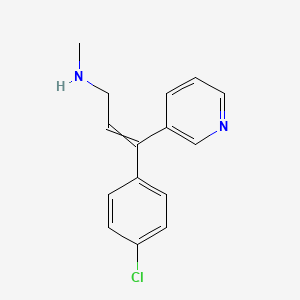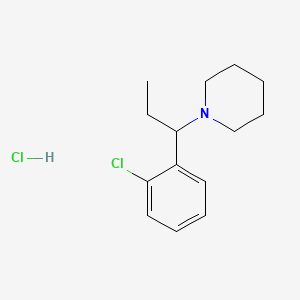
Diethyl 5,5'-disulfanediylbis(4-nitrothiophene-2-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) is a chemical compound known for its unique structure and properties It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
The synthesis of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method includes the use of diethyl 4-nitrothiophene-2-carboxylate as a starting material, which undergoes a disulfide bond formation reaction to yield the desired compound. The reaction conditions often involve the use of oxidizing agents and solvents such as ethanol or acetonitrile .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The disulfide bond in the compound can also undergo redox reactions, contributing to its activity in biological systems .
Comparaison Avec Des Composés Similaires
Diethyl 5,5’-disulfanediylbis(4-nitrothiophene-2-carboxylate) can be compared with other thiophene derivatives such as:
Diethyl 5,5’-disulfanediylbis(2-amino-4-methylthiophene-3-carboxylate): This compound has amino groups instead of nitro groups, leading to different chemical reactivity and biological activity.
Diethyl 5,5’-disulfanediylbis(3-methyl-4-nitrothiophene-2-carboxylate):
Diethyl 5,5’-disulfanediylbis(4-nitro-3-phenylthiophene-2-carboxylate): The addition of a phenyl group introduces aromatic interactions, affecting the compound’s stability and reactivity.
Propriétés
Numéro CAS |
74462-73-0 |
|---|---|
Formule moléculaire |
C14H12N2O8S4 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
ethyl 5-[(5-ethoxycarbonyl-3-nitrothiophen-2-yl)disulfanyl]-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C14H12N2O8S4/c1-3-23-11(17)9-5-7(15(19)20)13(25-9)27-28-14-8(16(21)22)6-10(26-14)12(18)24-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
WLXMEJCPUQXJQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(S1)SSC2=C(C=C(S2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


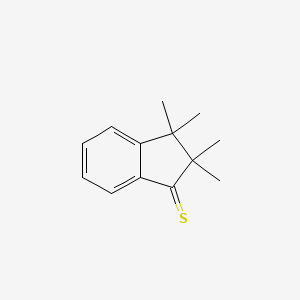
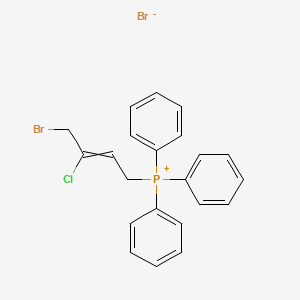
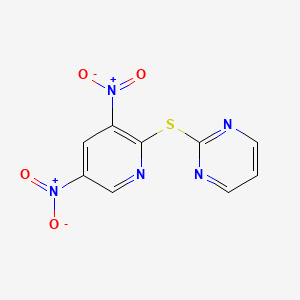
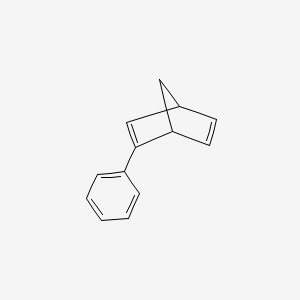
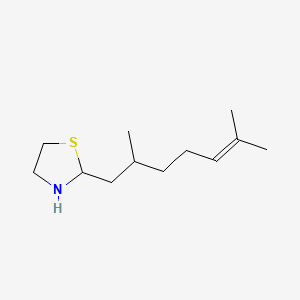
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
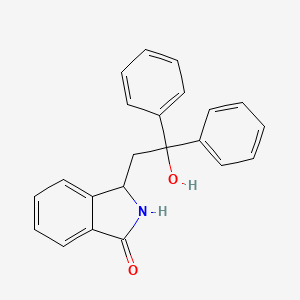

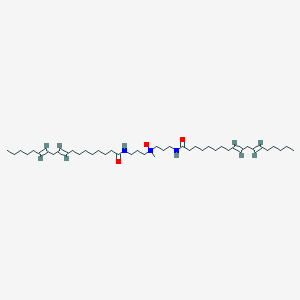
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
